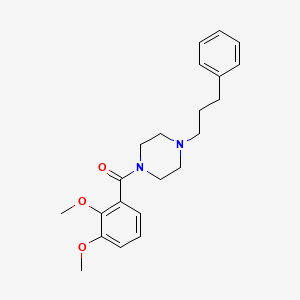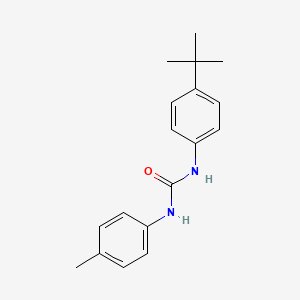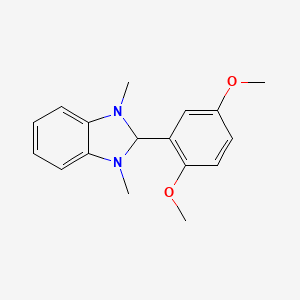
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)benzamide and related compounds involves multiple steps, starting from basic triazole precursors. Panchal and Patel (2011) described the preparation of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives, which were then reacted with various aromatic aldehydes to afford substituted phenyl acrylamides. These intermediates could potentially be modified to synthesize the target compound through cyclization and substitution reactions (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of related triazole compounds has been characterized using 1H NMR, IR spectroscopy, and X-ray crystallography, providing detailed insights into their structural configurations. For example, Moreno-Fuquen et al. (2019) conducted X-ray structural analysis and theoretical studies on benzamide derivatives, highlighting the importance of molecular conformation and intermolecular interactions in determining the properties of such compounds (Moreno-Fuquen et al., 2019).
Chemical Reactions and Properties
Triazole compounds, including this compound, participate in various chemical reactions, such as cyclization, isomerization, and rearrangement, which significantly influence their chemical properties. For instance, Argilagos et al. (1997) reported the spontaneous isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines, demonstrating the dynamic nature of these compounds under different chemical conditions (Argilagos et al., 1997).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are often studied through spectroscopic techniques and computational modeling, providing a comprehensive understanding of the material's behavior under various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, play a vital role in determining the applications of this compound. Studies on related compounds have shown significant antiviral, antimicrobial, and antitumor activities, suggesting potential therapeutic applications for these triazole derivatives. For example, Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles showing remarkable antiavian influenza virus activity, highlighting the bioactive potential of triazole compounds (Hebishy et al., 2020).
Safety and Hazards
将来の方向性
The future directions for “N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)benzamide” could involve further investigation of its potential biological activities, including its anticancer properties . Additionally, more research could be conducted to improve the synthesis methods and understand the mechanism of action .
特性
IUPAC Name |
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c16-14-18-15(17-13(21)11-7-3-1-4-8-11)19-20(14)12-9-5-2-6-10-12/h1-10H,(H3,16,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFMTXNGSUSPPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN(C(=N2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5510480.png)

![N-[(3S*,4R*)-1-(5,6-dimethyl-4-pyrimidinyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5510492.png)
![4-(5-methyl-2-pyridinyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinol](/img/structure/B5510504.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5510505.png)


![tert-butyl 3-(1,4'-bipiperidin-1'-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5510523.png)
![N-[(2-amino-5-pyrimidinyl)methyl]-5-(2-chlorophenyl)-N-methyl-2-furamide](/img/structure/B5510533.png)

![3-[(carboxymethyl)thio]-4-nitrobenzoic acid](/img/structure/B5510568.png)